CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE
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Overview
Description
Cyclohexyl(3,4-dimethylphenyl)methanone is a chemical compound with the molecular formula C15H20O . Its molecular weight is 216.32 g/mol . The IUPAC name for this compound is cyclohexyl-(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for Cyclohexyl(3,4-dimethylphenyl)methanone is 1S/C15H20O/c1-11-8-9-14 (10-12 (11)2)15 (16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
. The Canonical SMILES representation is CC1=C (C=C (C=C1)C (=O)C2CCCCC2)C
.
Physical and Chemical Properties Analysis
Cyclohexyl(3,4-dimethylphenyl)methanone has a molecular weight of 216.32 g/mol . It has a computed XLogP3-AA value of 4.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass is 216.151415257 g/mol . The topological polar surface area is 17.1 Ų . It has 16 heavy atoms .
Scientific Research Applications
Photoremovable Protecting Group in Organic Synthesis
Cyclohexyl(3,4-dimethylphenyl)methanone is explored in the context of 2,5-dimethylphenacyl (DMP) esters, which serve as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry, particularly for "caged compounds." The irradiation of DMP esters in various solvents results in the production of free carboxylic acids and other by-products, highlighting its utility as a photoremovable group (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Antimicrobial, Antioxidant, and Insect Antifeedant Potency
A series of 3,4-dimethyl phenyl bicyclo methanones, derived from cyclohexyl(3,4-dimethylphenyl)methanone, were synthesized and tested for their antimicrobial and antioxidant activities. These compounds were also evaluated for their insect antifeedant activities, demonstrating their potential in various bioactive applications (G.Thirunarayanan, 2015).
Catalytic Synthesis Applications
Cyclohexyl(3,4-dimethylphenyl)methanone is involved in catalytic synthesis processes. For example, the synthesis of 2,6-dimethylphenol from methanol and KA-oil over magnesium oxide catalysts is a noteworthy application. This process demonstrates the compound's role in facilitating the catalytic synthesis of useful chemical compounds (Wang & Tsai, 1998).
Synthesis of Dimethyl Acetals
The compound is relevant in the synthesis of dimethyl acetals of carbonyl compounds like cyclohexanone and acetophenone. This application is significant in the field of organic chemistry, especially in designing solid acid catalysts for acetalization reactions (Thomas, Prathapan, & Sugunan, 2005).
Application in Electron-Transfer Reactions
It also plays a role in photochemical electron-transfer reactions. These reactions are essential in understanding the mechanisms of various organic transformations and can be crucial in the development of new synthetic methodologies (Mattes & Farid, 1986).
Mechanism of Action
Target of Action
Cyclohexyl 3,4-Dimethylphenyl Ketone is a potent allosteric modulator of the glutamate receptor subtype . Glutamate receptors are the predominant excitatory neurotransmitter receptors in the mammalian brain and are activated in a variety of normal neurophysiologic processes.
Mode of Action
The compound acts by binding to the glutamate receptor, thereby modulating its activity
Biochemical Pathways
The compound’s action on the glutamate receptor can influence various biochemical pathways. For instance, it can modulate synaptic plasticity, a key process in cognitive functions like learning and memory . .
Result of Action
This compound has shown antidepressant-like effects in animal models by acting on the glutamate receptor . This suggests that the compound’s action can lead to molecular and cellular effects that alleviate symptoms of depression.
Biochemical Analysis
Biochemical Properties
Cyclohexyl 3,4-Dimethylphenyl Ketone has shown antidepressant-like effects in animal models by acting on the glutamate receptor subtype . It interacts with this receptor, indicating that it may have a role in modulating neurotransmission .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the glutamate receptor subtype . By acting as an allosteric modulator of this receptor, it can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glutamate receptor subtype . This binding can lead to changes in gene expression and can influence enzyme activity .
Properties
IUPAC Name |
cyclohexyl-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOCYRCZQZGTDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342677 |
Source
|
Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-84-4 |
Source
|
Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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